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Executive Summary

Cinoxacin is a first-generation quinolone antimicrobial agent that was historically used for treating
uncomplicated urinary tract infections. Its pharmacokinetics are characterized by rapid and nearly
complete oral absorption, moderate plasma protein binding, and primarily renal excretion of the
unchanged drug. Although cinexacin has been discontinued in many markets, understanding its
pharmacokinetic profile remains valuable for historical research and comparative studies with newer

antimicrobial agents. Key parameters are summarized in the table below [1] [2].

Chemical Identity and Background

IUPAC Name: 1-Ethyl-1,4-dihydro-4-oxo[1,3]dioxolo[4,5-g]cinnoline-3-carboxylic acid
Molecular Formula: C12H10N20s

Molecular Mass: 262.22 g/mol [2]

Therapeutic Class: First-generation synthetic quinolone antibiotic [1] [2]

Status: Discontinued in the US, UK, and suspended throughout the EU [2].

Comprehensive Pharmacokinetic Data
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The following tables consolidate quantitative pharmacokinetic parameters for cinexacin from human studies.

Table 1: Basic Pharmacokinetic Parameters after Oral Administration

Parameter Value Unit Conditions & Comments

Bioavailability ~100 % Oral, nearly complete absorption [1]

Absorption Half-life (t~1/2~a~) 0.25 hours Indicates rapid absorption [3]

Time to Peak Plasma Concentration 1-3 hours Food delays T~max~ but not total

(T~max~) absorption [1]

Plasma Protein Binding 60-80 % Primarily albumin [1] [2]

Apparent Volume of Distribution (VD) 235 L/1.73 Suggests moderate distribution in
m? body fluids [3]

Elimination Half-life (t~1/2~) 1.1- hours In subjects with normal renal function

2.7 [1]
Elimination Half-life (t~1/2~) >10 hours In patients with severe renal

impairment [1] [2]

Table 2: Metabolism and Excretion Pathways

Parameter Value Unit Details

Route of Elimination Primarily renal Most of the dose excreted unchanged in urine

[1]

Fraction Excreted 40 - 60 % Over 12 hours [1] [3]
Unchanged in Urine

Total Urinary Recovery ~86 % Of the administered dose [3]
(0-12h)
Metabolism Hepatic - 30-40% of a dose is metabolized [1] [2]
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Parameter Value Unit Details

Metabolites Identified Glucuronide/sulfatase-hydrolysable conjugate;

Acid-hydrolysable conjugate [1]

Metabolite Activity Microbiologically - Metabolites do not contribute to antibacterial
inactive efficacy [1]

Table 3: Key Pharmacokinetic and Pharmacodynamic Targets

Parameter Value Unit Context
Typical Urinary Concentration 90 £ pg/mL  Well above MIC for susceptible Gram-negative
(9-12h post-dose) 29 uropathogens [3]
Primary PK/PD Index fT > - Time-dependent killing (characteristic of
MIC quinolones) [4]
Standard Adult Dosage 1 g/day  Orally, in 2-4 divided doses (500 mg BID or

250 mg QID) for 7-14 days [1] [2]

Prophylaxis Dosage 250 mg Single daily dose at bedtime [1]

Experimental Protocols for Key Assays

Protocol for Serum and Urine Concentration Determination

The following methodology is adapted from comparative pharmacokinetic studies in humans [3].

e Study Design: A single-dose, open-label study in healthy volunteers (e.g., n=10). Dosing: 500 mg
cinoxacin administered orally.
e Sample Collection:
o Serum/Plasma: Collect blood samples pre-dose (0 h) and at specified intervals post-dose (e.g.,
0.5,1, 1.5, 2, 3, 4, 6, 8,12 h). Centrifuge and store plasma/serum at -20°C or -80°C until
analysis.
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o Urine: Collect urine pre-dose and over timed intervals post-dose (e.g., 0-2, 2-4, 4-6, 6-9, 9—
12 h). Measure total volume of each collection and aliquot for storage.

¢ Analytical Method:

o Technique: High-Performance Liquid Chromatography (HPLC) with fluorometric detection.
Fluorometric detection is suitable as quinolones are naturally fluorescent.

o Sample Preparation: For serum, precipitate proteins with an organic solvent like acetonitrile or
methanol, followed by centrifugation and injection of the supernatant. For urine, dilute with an
appropriate mobile phase buffer.

o Calibration: Prepare standard curves in drug-free human plasma and urine. The linear range
should cover expected concentrations (e.g., 0.1-20 ug/mL for plasma, 10-500 pg/mL for urine).

e Data Analysis: Use a non-compartmental analysis to determine C~max~, T~max~, AUC~0-co~,
elimination half-life, and cumulative urinary excretion.

Protocol for In Vitro Antibacterial Activity (MIC/MBC)

These standard microbiological assays are critical for linking PK data to PD effects [4].

e Minimum Inhibitory Concentration (MIC) Determination:
o Method: Broth microdilution according to guidelines like CLSI or EUCAST.
o Procedure:
= Prepare a logarithmic serial dilution of cinoxacin in a suitable broth medium (e.g.,
Mueller-Hinton Broth) in a 96-well microtiter plate.
= Standardize the bacterial inoculum to approximately 5 x 105> CFU/mL and add to each
well.
= Include growth control (no drug) and sterility control (no inoculum) wells.
= Incubate the plate at 35°C for 16-20 hours.
o Endpoint: The MIC is the lowest concentration of cinoxacin that completely inhibits visible
growth.
e Minimum Bactericidal Concentration (MBC) Determination:
o Procedure:
= Subculture a small volume (e.g., 10 pyL) from wells showing no visible growth (typically
from the MIC well and higher concentrations) onto drug-free agar plates.
= Incubate the plates for 16-20 hours at 35°C.
o Endpoint: The MBC is the lowest concentration of cinoxacin that results in a 299.9% reduction
(a 3-log drop) in the original bacterial inoculum [4].

Visualization of Pathways and Workflows

© 2026 Smolecule. All rights reserved. 4/9 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11893874/
https://www.smolecule.com/products/s523816?utm_src=pdf-body
https://www.smolecule.com/products/s523816?utm_src=pdf-body
https://www.smolecule.com/products/s523816?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11893874/
https://www.smolecule.com/products/s523816?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Theoretical Framework & Proof-of-Concept

S m O I e C U | e Specifications & Pricing

The following diagrams illustrate the metabolic fate of cimoxacin and a generalized workflow for its

pharmacokinetic study.
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Diagram 1: ADME Pathway of Cinoxacin. The drug is rapidly absorbed and largely excreted renally, with a

minor hepatic pathway.
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Diagram 2: Experimental PK Study Workflow. Key steps from subject dosing to final parameter estimation.

Critical Factors Influencing Pharmacokinetics

¢ Renal Function: This is the most significant factor. Cinoxacin's half-life increases dramatically with
declining renal function, from 1.5 hours in healthy individuals to over 10 hours in severe renal
impairment, necessitating dose reduction [1] [2].
e Food: Co-administration with food delays the rate of absorption (increases T~max~) but does not
significantly affect the overall extent of absorption (AUC) [1].
¢ Drug-Drug Interactions:
o Antacids & Cations: Aluminum, calcium, or magnesium-containing antacids, as well as iron
salts and sucralfate, can chelate cinoxacin in the Gl tract, significantly impairing its absorption
[1].
o Probenecid: Coadministration with probenecid can reduce the renal tubular secretion of
cinoxacin, leading to elevated and prolonged serum levels [1].
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e Pathophysiological States: While not specifically studied for cinoxacin, general principles of critical
illness (e.g., systemic inflammation, hypoalbuminemia, augmented renal clearance) can profoundly
alter the volume of distribution and clearance of antibiotics, potentially extrapolating to cinoxacin [5].

Clinical and Research Significance

Cinoxacin serves as a historical benchmark for the evolution of quinolone antibiotics. Its pharmacokinetic
profile, particularly its high urinary concentrations and renal-dependent elimination, made it a targeted
therapy for urinary tract infections. The drug's disposition highlights the importance of renal function
assessment and managing cation-containing products in therapy. From a research perspective, cinoxacin's
structure-activity relationship and its mechanism of action—inhibiting bacterial DNA gyrase and

topoisomerase IV—inform the design of newer antimicrobial agents [1] [2].

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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